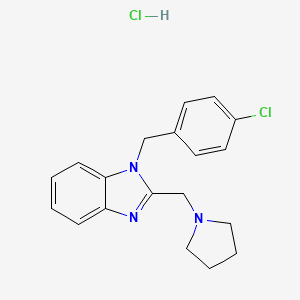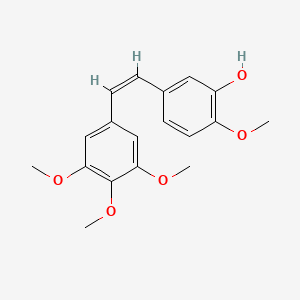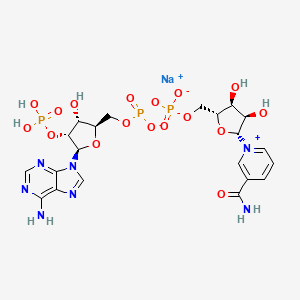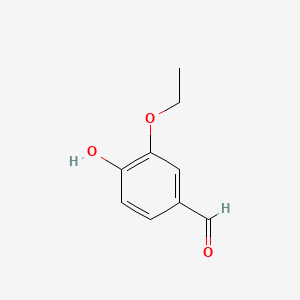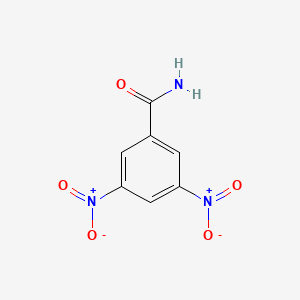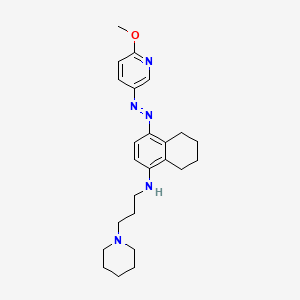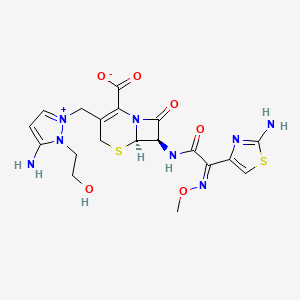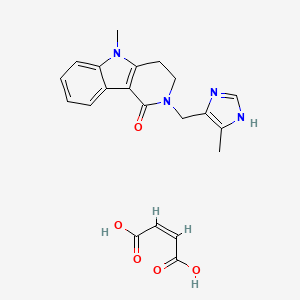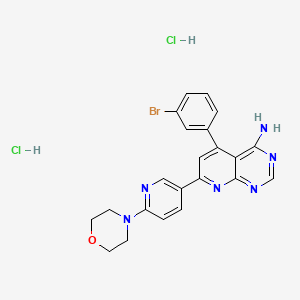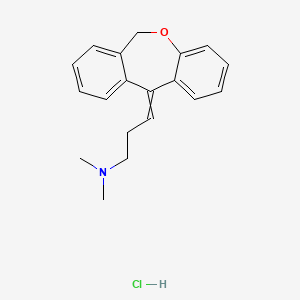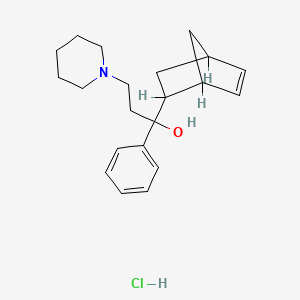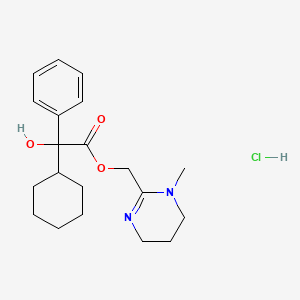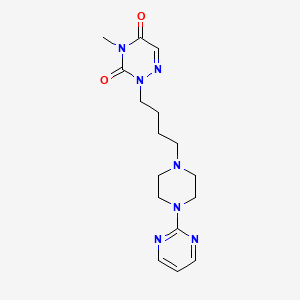
Eptapirone
概要
説明
Eptapirone (F-11,440) is a very potent and highly selective 5-HT1A receptor full agonist of the azapirone family . Its affinity for the 5-HT1A receptor was reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity approximately equal to that of serotonin (i.e., 100%) .
Synthesis Analysis
The synthesis of Eptapirone involves a series of reactions starting from amino urea hydrochloride and trichloroacetaldehyde . The key steps in the synthetic method involved using sodium hydroxide and ethylene glycol as solvent, which resulted in a better cyclization and yield .Molecular Structure Analysis
Eptapirone has a molecular formula of C16H23N7O2 . Its average mass is 345.400 Da and its monoisotopic mass is 345.191315 Da .Chemical Reactions Analysis
The synthesis of Eptapirone involves a series of reactions, including cyclization and nucleophilic substitution . The reaction mass was maintained at 102 °C overnight under nitrogen atmosphere .Physical And Chemical Properties Analysis
Eptapirone has a molar mass of 345.40 g/mol . Its chemical formula is C16H23N7O2 . Other physical and chemical properties such as density, boiling point, vapour pressure, and molar volume can be found in the ChemSpider database .科学的研究の応用
Eptapirone: A Comprehensive Analysis of Scientific Research Applications
Pharmacological Profile: Eptapirone is a potent and selective 5-HT1A receptor agonist . It has shown high efficacy in regulating anxiety disorders due to its action on this specific serotonin receptor .
Synthesis and Chemical Properties: An improved method for the synthesis of Eptapirone has been reported, which is crucial for its production and availability for research purposes .
Preclinical Human Trials: In human trials, Eptapirone has been tested at an oral dose of 1.5 mg, where it demonstrated effects like reducing body temperature, prolonging REM sleep, and increasing cortisol and growth hormone levels .
Side Effects Profile: During the trials, subjects experienced side effects such as dizziness and drowsiness but the compound was overall well tolerated .
Potential Therapeutic Applications: Due to its pharmacological profile, Eptapirone has potential applications in treating anxiety disorders and depression as suggested by its antidepressant- and anxiolytic-like activity in animal models .
Bioavailability in Animal Models: In rats, Eptapirone is readily bioavailable after oral administration, which is promising for its potential therapeutic use .
作用機序
Target of Action
Eptapirone, also known as F-11,440, is a potent and highly selective full agonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is known to play a crucial role in mood and anxiety disorders .
Mode of Action
Eptapirone interacts with the 5-HT1A receptor with an affinity reported to be 4.8 nM (K i) (or 8.33 (pK i)), and its intrinsic activity is approximately equal to that of serotonin (i.e., 100%) . This means that Eptapirone can bind to the 5-HT1A receptor and activate it to the same extent as serotonin, the body’s natural ligand . This activation of the 5-HT1A receptor is believed to contribute to Eptapirone’s antidepressant and anxiolytic effects .
Biochemical Pathways
The activation of the 5-ht1a receptor is known to play a key role in the modulation of serotonin transmission in the brain . This can lead to various downstream effects, including changes in mood and anxiety levels .
Pharmacokinetics
It has been reported that eptapirone has a half-life of about 2 hours . More research is needed to fully understand the ADME properties of Eptapirone and their impact on its bioavailability.
Result of Action
Eptapirone’s activation of the 5-HT1A receptor can lead to various molecular and cellular effects. For instance, in animal studies, Eptapirone has been found to suppress immobility more robustly than other drugs, suggesting strong antidepressant-like effects . In the conflict procedure, Eptapirone produced substantial increases in punished responding without affecting unpunished responding, which was suggestive of marked anxiolytic-like effects .
Action Environment
It is known that various factors, such as diet, lifestyle, and co-administration of other drugs, can influence the pharmacokinetics and pharmacodynamics of a drug . More research is needed to understand how specific environmental factors may influence the action of Eptapirone.
Safety and Hazards
特性
IUPAC Name |
4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O2/c1-20-14(24)13-19-23(16(20)25)8-3-2-7-21-9-11-22(12-10-21)15-17-5-4-6-18-15/h4-6,13H,2-3,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYAHEULKSYAPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=NC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170857 | |
| Record name | Eptapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eptapirone | |
CAS RN |
179756-85-5 | |
| Record name | Eptapirone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179756855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eptapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPTAPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M824XRO8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Eptapirone interact with its target and what are the downstream effects?
A1: Eptapirone is a potent and selective agonist of the serotonin 5-HT1A receptor. [, ] It exerts its effects by binding to this receptor, primarily located in the brain. This binding leads to a cascade of intracellular events, including the inhibition of adenylate cyclase and the modulation of neurotransmitter release, particularly serotonin. [] Notably, Eptapirone demonstrates a greater intrinsic effect at the 5-HT1A receptor compared to the partial agonist Buspirone. []
Q2: What is the impact of Eptapirone on sleep architecture, specifically REM sleep?
A2: Research suggests that Eptapirone significantly suppresses REM sleep in humans. [] This effect is attributed to the activation of post-synaptic 5-HT1A receptors, likely in the pontine area of the brain. [] Studies comparing Eptapirone to Buspirone indicate that Eptapirone might exert a more pronounced effect on REM sleep suppression, particularly when administered in the morning. [] This difference could be due to a more potent action on central serotonin receptors. []
Q3: Do all 5-HT1A receptor agonists elicit the same Ca2+ response?
A3: Interestingly, despite sharing a common target, not all 5-HT1A receptor agonists induce the same level of Ca2+ response. [, ] Studies in Chinese Hamster Ovary (CHO)-K1 cells expressing human 5-HT1A receptors revealed that while Eptapirone, along with 5-carboxamidotryptamine and F 13640, generated significant Ca2+ responses comparable to serotonin, other agonists like Buspirone, Ipsapirone, and 8-OH-DPAT showed minimal activity. [, ] This suggests a potential for agonist-selective signaling pathways downstream of the 5-HT1A receptor, with some ligands like Eptapirone possibly triggering specific cellular responses not achievable by others. [, ]
Q4: Does Eptapirone induce postural hypotension?
A4: While the specific mechanisms behind Eptapirone-induced dizziness haven't been fully elucidated in the provided research, studies indicate that it's not a result of postural hypotension. [] Further research is needed to understand the precise pharmacological reasons for this side effect.
Q5: Are there improved synthetic methods for Eptapirone?
A5: Yes, research has focused on developing improved synthetic procedures for Eptapirone free base. [] These advancements aim to provide more efficient and cost-effective ways to produce this compound for research and potentially for clinical applications in the future.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



